![molecular formula C7H4BBrF4O2 B3031242 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid CAS No. 2096341-70-5](/img/structure/B3031242.png)
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid
Overview
Description
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is a chemical compound with the CAS Number: 2096341-70-5 . It has a molecular weight of 286.82 and is a solid in physical form . The IUPAC name for this compound is 5-bromo-2-fluoro-3-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.82±0.1 g/cm3 and a predicted boiling point of 312.8±52.0 °C . The molecular formula for this compound is C7H4BBrF4O2 .Scientific Research Applications
Materials Science and Coordination Chemistry
The boron atom in 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid participates in coordination chemistry. Scientists have used it to synthesize metal-organic frameworks (MOFs) and other coordination polymers. These materials find applications in gas storage, catalysis, and separation processes.
For more information, you can refer to the Sigma-Aldrich product page . Additionally, ChemScene provides information on this compound as well .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the growing interest in boronic acids in medicinal chemistry , it is likely that future research will continue to explore the potential applications of compounds like 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid.
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is a type of organoboron compound
Mode of Action
The mode of action of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
The sm cross-coupling reaction in which it participates is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science . Therefore, it can be inferred that this compound could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
Given its role in the sm cross-coupling reaction, it can be inferred that this compound plays a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of certain catalysts or inhibitors. For example, the efficiency of the SM cross-coupling reaction can be significantly affected by the choice of catalyst and the reaction conditions .
properties
IUPAC Name |
[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJOUMGMHQBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183030 | |
Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096341-70-5 | |
Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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